molecular formula C10H21IOSi B117617 O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol CAS No. 152893-54-4

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol

Cat. No.: B117617
CAS No.: 152893-54-4
M. Wt: 312.26 g/mol
InChI Key: RJQSJKGWNGCEOG-VQHVLOKHSA-N
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Description

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is an organic compound with the chemical formula C10H21IOSi. It is a silyl-protected alcohol that features an iodine atom and a double bond in its structure. This compound is often used in organic synthesis due to its unique reactivity and protective group properties.

Scientific Research Applications

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active compounds.

    Biochemistry: Utilized in the study of enzyme mechanisms and protein modifications.

    Material Science: Applied in the synthesis of novel materials with specific properties.

Mechanism of Action

Target of Action

The primary targets of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol are glycerolipid frameworks . This compound is used as a protected building block for the total, regio- and stereocontrolled synthesis of these frameworks .

Mode of Action

This compound interacts with its targets through a series of chemical transformations. These include the displacement of iodine by a requisite carboxylate, selective acylation across an appropriate silyloxy system, direct exchange of an O-silyl protection for a trichloroacetyl group, and conversion of a terminal TBDMS group into the corresponding trifluoroacetate .

Biochemical Pathways

The compound affects the synthesis of glycerolipid frameworks. It enables the production of a variety of otherwise difficult-to-access key-intermediates, such as various forms of acylated and silylated glycerols . These intermediates are crucial in the preparation of di- and triacylglycerols as well as glycerol-based cationic lipids .

Pharmacokinetics

Its chemical transformations are known to be entirely regio- and stereospecific, and they avoid acyl migration . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

Result of Action

The result of the compound’s action is the production of target compounds with a chosen absolute configuration from a single synthetic precursor . This leads to the efficient synthesis of glycerolipid constructs, which are important components of cell membranes and play crucial roles in energy storage and signaling .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of different substituents (O-TIPS, O-TBDMS, and O-acyl) can affect the displacement of iodine . .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Future Directions

The future directions for the use of this compound are not specified in the search results. As a research chemical, its potential applications may depend on ongoing and future scientific studies .

Biochemical Analysis

Biochemical Properties

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. The TBDMS group serves as a protecting group for hydroxyl functionalities, allowing selective reactions to occur at other sites of the molecule. This compound interacts with various enzymes and proteins, including those involved in silylation and deprotection reactions. For instance, it can be used in the presence of silylating agents such as TBDMS chloride and imidazole to protect hydroxyl groups in biomolecules, thereby preventing unwanted side reactions during synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolismAdditionally, the iodine atom in the compound can participate in halogen bonding, influencing the stability and activity of biomolecules within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The TBDMS group can form covalent bonds with hydroxyl groups in biomolecules, thereby protecting them from nucleophilic attacks. This protection is crucial during multi-step synthesis processes, where selective deprotection is required. The iodine atom can also engage in halogen bonding with electron-rich sites on biomolecules, stabilizing transition states and intermediates in biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The TBDMS group is known for its stability under neutral and basic conditions, but it can be cleaved under acidic conditions or in the presence of fluoride ions. This temporal stability allows for controlled deprotection of hydroxyl groups at specific stages of a synthesis process. Long-term studies have shown that the compound maintains its protective functionality over extended periods, making it a reliable reagent in biochemical research .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively protect hydroxyl groups without causing significant toxicity. At higher doses, the compound may exhibit toxic effects due to the accumulation of iodine and the potential for halogen bonding to disrupt normal cellular functions. Threshold effects have been observed, where the protective benefits of the compound are outweighed by its adverse effects at high concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and modification of biomolecules. The TBDMS group can be introduced into metabolic intermediates to protect hydroxyl groups during enzymatic reactions. Enzymes such as silyl transferases and deprotecting agents like fluoride ions play crucial roles in the metabolism of this compound. The presence of the iodine atom can also influence metabolic flux by participating in halogen bonding interactions with metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophobic nature of the TBDMS group facilitates its incorporation into lipid membranes, affecting its localization and accumulation within cellular compartments. Binding proteins that recognize silyl groups can also influence the distribution of the compound, directing it to specific sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its structural features and interactions with cellular components. The TBDMS group can act as a targeting signal, directing the compound to specific organelles such as the endoplasmic reticulum or Golgi apparatus. Post-translational modifications, such as the addition of silyl groups, can further refine the localization of the compound within subcellular compartments, affecting its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable alkene precursor.

    Iodination: The alkene undergoes iodination to introduce the iodine atom at the desired position.

    Silylation: The resulting iodinated intermediate is then subjected to silylation using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This step protects the hydroxyl group, forming the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: Reduction can lead to the formation of alkanes or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of various substituted alkenes or alcohols.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butyldimethylsilyl-3-bromo-(2E)-buten-1-ol: Similar structure but with a bromine atom instead of iodine.

    O-tert-Butyldimethylsilyl-3-chloro-(2E)-buten-1-ol: Similar structure but with a chlorine atom instead of iodine.

    O-tert-Butyldimethylsilyl-3-fluoro-(2E)-buten-1-ol: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

O-tert-Butyldimethylsilyl-3-iodo-(2E)-buten-1-ol is unique due to the presence of the iodine atom, which is a larger and more reactive halogen compared to bromine, chlorine, or fluorine. This makes it particularly useful in reactions requiring a good leaving group or in the synthesis of iodine-containing compounds.

Properties

IUPAC Name

tert-butyl-[(E)-3-iodobut-2-enoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21IOSi/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7H,8H2,1-6H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQSJKGWNGCEOG-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO[Si](C)(C)C(C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO[Si](C)(C)C(C)(C)C)/I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451457
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152893-54-4
Record name tert-Butyl{[(2E)-3-iodobut-2-en-1-yl]oxy}dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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